pdm-1 protein
説明
Pdm-1 (POU-domain protein in Drosophila melanogaster 1) is a transcription factor belonging to the POU (Pit-Oct-Unc) homeodomain family. It plays a critical role in regulating the transcription of core histone genes during the S phase of the cell cycle, ensuring coordinated histone biosynthesis for chromatin assembly during DNA replication . Pdm-1 binds to evolutionarily divergent octamer elements (e.g., ATTTGCAT-like motifs) in the promoters of Drosophila core histone genes, such as dmH2B, dmH4, dmH2A, and dmH3, and recruits coactivators like dmOCA-S (Drosophila Oct-1 coactivator in S-phase) to activate transcription . Beyond histone regulation, Pdm-1 is implicated in neuronal cell fate specification, boundary formation, and Notch signaling, although these roles may arise from tissue-specific coactivators or non-transcriptional functions .
特性
CAS番号 |
146409-94-1 |
|---|---|
分子式 |
NULL |
同義語 |
pdm-1 protein |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds/Proteins
Structural and Functional Comparison with Mammalian Oct-1
Key Findings :
- Pdm-1 and Oct-1 share conserved POU domains but recognize divergent promoter elements, reflecting species-specific adaptations .
- Both rely on coactivators (dmOCA-S/OCA-S) containing metabolic enzymes (e.g., GAPDH) to link histone transcription with cellular energy states .
Comparison with Drosophila Pdm-2
Pdm-1 and Pdm-2 are paralogs in Drosophila with overlapping roles in neural development but distinct contributions to histone regulation:
Key Findings :
- Pdm-1 and Pdm-2 exhibit partial redundancy in neurogenesis but diverged in histone regulation, highlighting functional specialization .
Comparison with Yeast Histone Regulators
Research Findings and Data Tables
Table 1: Temporal Effects of Pdm-1 Silencing on Histone Expression
| Time Post-RNAi | dmH2B mRNA | dmH2B Protein | Cell Cycle Phase | Viability |
|---|---|---|---|---|
| 72 hours | ↓ 60% | No significant change | G2 phase ↓; G1 phase ↑ | No change |
| 96 hours | ↓ 80% | ↓ 50% | S-phase arrest; BrdU ↓ 40% | ↓ 30% |
Table 2: Pdm-1 Binding Sites in Core Histone Promoters
Q & A
Q. What is the functional role of pdm-1 in Drosophila neurogenesis?
pdm-1, a POU-homeodomain transcription factor, is critical for specifying the identity of Ganglion Mother Cell 4-2a (GMC4-2a) in the Drosophila central nervous system (CNS). This specification is essential for the subsequent generation of mature RP2 motoneurons. Loss of pdm-1 function reduces the proportion of hemisegments with RP2 neurons (72% in pdm-1 mutants vs. 100% in wild-type embryos) due to altered GMC4-2a identity, as evidenced by disrupted Eve expression .
Q. What experimental models are commonly used to study pdm-1 function?
Key models include:
- EMS-induced mutants (e.g., pdm-1<sup>E3z</sup>), which lack detectable Pdm-1 protein .
- Deficiency alleles (e.g., Df(2L)prdl.7), which delete pdm-1 and adjacent genes .
- Overexpression transgenes (e.g., HSpdm-1), where pdm-1 cDNA is driven by a heat-shock promoter to rescue RP2 neuron loss in pdm-2 mutants .
Q. How is pdm-1 expression analyzed in embryonic CNS development?
Co-expression with pdm-2 in GMC4-2a is confirmed via antibody staining and RNA in situ hybridization. High-resolution imaging shows nuclear localization of Pdm-1 and Pdm-2 proteins in GMC4-2a, but not in neuroblasts or mature neurons .
Advanced Research Questions
Q. How do researchers address functional redundancy between pdm-1 and pdm-2 in experimental design?
Functional overlap is dissected using:
- Double mutants : Deficiencies deleting both genes (e.g., Df(2L)GR4) result in complete RP2 neuron loss, unlike single mutants .
- Phenotypic comparison : pdm-1 null alleles exhibit weaker phenotypes (99% hemisegments with RP2 neurons) compared to pdm-2 nulls (90%), suggesting pdm-2 has a dominant role .
- Rescue experiments : Overexpressing pdm-1 in pdm-2 mutants partially restores RP2 neurons (14% of hemisegments), confirming functional compensation .
Q. What methodological challenges arise when analyzing pdm-1’s transcriptional regulatory mechanisms?
Key challenges include:
- RNAi specificity : Off-target effects in S2 cell RNAi screens require validation via rescue experiments or orthogonal methods like CRISPR .
- Epistatic analysis : Determining hierarchical relationships (e.g., pdm-1 acts upstream of Eve in GMC4-2a) necessitates temporal expression profiling and mutant epistasis tests .
- Quantitative assays : Fluorescence-activated cell sorting (FACS) of GMC4-2a and RT-qPCR are used to measure transcriptional targets like Eve and DPTP99A .
Q. How can contradictions in phenotypic data between pdm-1 and pdm-2 mutants be resolved?
Contradictions arise from partial redundancy and technical variability. Strategies include:
- Statistical rigor : Replicate experiments (n ≥ 3) and use non-parametric tests for small sample sizes (e.g., Mann-Whitney U test) .
- Allelic series : Compare multiple alleles (e.g., pdm-1<sup>E3z</sup> vs. Df(2L)prdl.7) to control for background mutations .
- Technical validation : Antibody staining and RNA in situ confirm protein/nRNA loss in mutants, ruling out off-target effects .
Q. What evidence supports pdm-1’s role in histone gene regulation, and how does this intersect with neurogenesis?
pdm-1 binds octamer motifs in dmH2B and dmH4 histone promoters, facilitating S-phase transcriptional coordination via dmOCA-S co-activators. This role is distinct from its neurogenic function but may influence chromatin accessibility during GMC4-2a differentiation .
Methodological Recommendations
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